Safrazine hydrochloride
Overview
Description
Scientific Research Applications
Electrosynthesis and Characterization of Electroactive Polymer Films
Electrosynthesis of Poly(safranine T) Electroactive Films : Safranine T, a phenazine dye, has been electropolymerized to form poly(safranine T) films, showing potential for electrochemical applications due to their high surface coverage and electroactive properties. The films exhibit significant electrochemical behavior, influenced by the polymerization conditions, making them relevant for sensing and electronic devices (Pauliukaitė et al., 2009).
Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase
Inhibitory Effects on Cholinesterases : Synthetic phenazine dyes, such as methylene violet 3RAX (diethyl safranine), have shown inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating diseases like Alzheimer's (Onder et al., 2018).
Antibiotic Degradation and Environmental Remediation
Electrochemical Degradation of Antibiotics : Studies have demonstrated the capability of electrochemical processes in degrading antibiotic contaminants, such as sulfachloropyridazine, using hydroxyl radicals generated at a BDD anode. This indicates the potential of such methods in environmental remediation and wastewater treatment to minimize the impact of antibiotic pollution (Haidar et al., 2013).
Chemical Oxidative Polymerization
Oxidative Polymerization of Safranines : The chemical oxidative polymerization of safranine and phenosafranine has been explored, providing insights into the formation of polymers with potential applications in materials science. This research highlights the structural and redox properties of the resulting polymers, which could be useful in developing new materials for electronic and photonic devices (Ćirić-Marjanović et al., 2007).
Decolorization of Dyes in Wastewater
Decolorization of Safranine Dye : The response surface methodology (RSM) was applied to optimize the chemical oxidation process for decolorizing safranine, a phenazine dye, using iron(II) and chloramine B (CAB) in an acid medium. This study provides a framework for wastewater treatment applications aiming to remove hazardous dyes from industrial effluents, contributing to environmental sustainability (Latha et al., 2022).
Safety And Hazards
When handling Safrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNXVYMTZITGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048840 | |
Record name | Safrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Safrazine hydrochloride | |
CAS RN |
7296-30-2 | |
Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safrazine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAFRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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